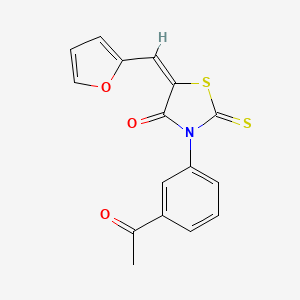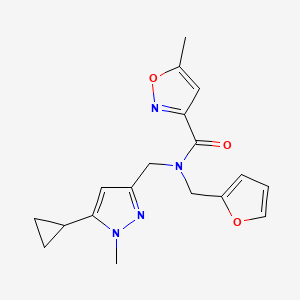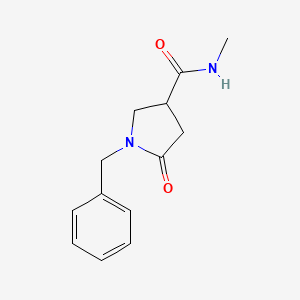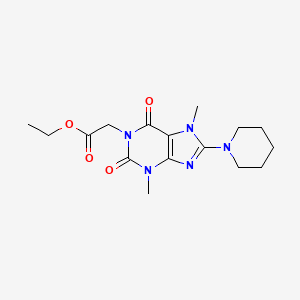![molecular formula C9H10N6O2 B2686047 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 333755-64-9](/img/structure/B2686047.png)
7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, also known as allopurinol, is a medication used to treat gout and prevent kidney stones. It has a molecular formula of C9H10N6O2 and an average mass of 234.215 Da . The compound contains a total of 29 bonds, including 19 non-H bonds, 5 multiple bonds, 5 double bonds, and various ring structures .
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, which includes 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione, has been reported in various studies . These compounds have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic, and antihypertensive .Molecular Structure Analysis
The molecular structure of 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione is characterized by a six-membered heterocyclic ring, analogous to the benzene ring but with three carbons replaced by nitrogens . It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione include a molecular formula of C9H10N6O2, an average mass of 234.215 Da, and a monoisotopic mass of 234.086517 Da .科学的研究の応用
Heterocyclic Compounds and Biological Significance
Triazine derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities. These compounds have been synthesized and evaluated for their antibacterial, antifungal, anti-cancer, antiviral, antimalarial, anti-inflammatory, antiulcer, anticonvulsant, antimicrobial, insecticidal, and herbicidal properties. The triazine nucleus is considered a core moiety for the development of future drugs due to its potent pharmacological activity (Verma, Sinha, & Bansal, 2019).
Synthesis and Reactivity of Diketopyrrolopyrroles
Diketopyrrolopyrroles, closely related to triazine derivatives in their heterocyclic nature, are extensively used dyes with applications in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging. Their synthesis, reactivity, and optical properties have been comprehensively reviewed, highlighting their significance in scientific research for real-world applications (Grzybowski & Gryko, 2015).
Antitumor Activities of Triazine Derivatives
1,2,3-Triazines and their benzo- and heterofused derivatives have exhibited a broad spectrum of biological activities, including antitumor properties. These compounds, due to their efficacy and simple synthesis, hold great potential as scaffolds for the development of antitumor drugs (Cascioferro et al., 2017).
Eco-friendly Synthesis of Triazine Derivatives
The eco-friendly synthesis of 1,2,4-triazine derivatives has been highlighted, showing the significance of these compounds in the literature due to their diverse applications and the emphasis on greener synthesis methods (Rani & Kumari, 2020).
Therapeutic Potential of Triazines
Triazines have shown a wide range of therapeutic potentials, leading to the development of commercial drugs containing triazine structures. The review of recent patents indicates ongoing interest in triazines for antimicrobial, anticancer, and other bioactivities, underscoring their importance in drug development (Dubey et al., 2022).
特性
IUPAC Name |
7,9-dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O2/c1-13-6-5(7(16)14(2)9(13)17)15-4-3-10-12-8(15)11-6/h3H,4H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJWOJPOTFOLOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC=NNC3=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,9-Dimethyl-1,4-dihydropurino[8,7-c][1,2,4]triazine-6,8-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,5-difluorophenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2685967.png)





![N-(2-chlorophenyl)-2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetamide](/img/structure/B2685977.png)


![2-[(4-fluorophenyl)methylsulfanyl]-N-[(4-methoxyphenyl)methyl]quinazolin-4-amine](/img/structure/B2685981.png)
![(3-Pyrazol-1-ylphenyl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2685982.png)
![2-[3-{[(2,6-Dichlorobenzyl)oxy]imino}-1-(dimethylamino)propylidene]malononitrile](/img/structure/B2685985.png)
